molecular formula C23H18N4O3S B15097887 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B15097887
M. Wt: 430.5 g/mol
InChI Key: LWPFTGAHELIMCU-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring dual furan moieties and a naphthalen-1-yl substituent. Its synthesis involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH, followed by modifications to introduce the naphthalene group . The structure is characterized by a triazole core substituted with a furan-2-yl group at position 5, a furan-2-ylmethyl group at position 4, and a sulfanyl-linked acetamide chain terminating in a naphthalen-1-yl amine. Its structural complexity and aromatic substituents suggest utility in targeting inflammatory pathways, particularly leukotriene biosynthesis inhibition, a common therapeutic target for triazole derivatives .

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H18N4O3S/c28-21(24-19-10-3-7-16-6-1-2-9-18(16)19)15-31-23-26-25-22(20-11-5-13-30-20)27(23)14-17-8-4-12-29-17/h1-13H,14-15H2,(H,24,28)

InChI Key

LWPFTGAHELIMCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions to introduce the triazole and naphthalene groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while nucleophilic substitution at the sulfanyl group could introduce various functional groups.

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan and naphthalene groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole acetamides, which exhibit diverse pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:

Pharmacological and Physicochemical Properties

Structure-Activity Relationships (SAR)

Furan vs. Thiophene: The target compound’s furan substituents may improve π-π stacking with hydrophobic enzyme pockets compared to thiophene-containing analogs (e.g., 6l), which exhibit higher melting points (125–128°C) due to stronger intermolecular interactions .

Naphthalene vs. Phenyl: The bulky naphthalen-1-yl group likely enhances binding to aromatic-rich targets (e.g., cyclooxygenase) compared to smaller phenyl groups in 6m and 3.12 .

Sulfanyl Linker: The –S– bridge in the target compound and analogs like 15 may contribute to redox modulation, a mechanism observed in leukotriene biosynthesis inhibition .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a triazole ring, furan moieties, and a naphthalene group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₄S
Molecular Weight305.31 g/mol
CAS Number557066-48-5

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. The compound has been shown to possess activity against various fungal strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus species with minimum inhibitory concentrations (MIC) in the range of 0.010.27μmol/mL0.01-0.27\mu mol/mL .

Antibacterial Activity

The antibacterial potential of triazole compounds is well-documented. This specific compound's structure suggests it may also exhibit antibacterial properties. For example, triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.1258μg/mL0.125-8\mu g/mL .

Anticancer Properties

Preliminary studies suggest that compounds with a triazole backbone can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation and apoptosis induction in cancer cells. In vitro studies on related compounds have shown promising results against various cancer cell lines .

The biological activity of this compound is likely attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation. The triazole ring may act as a potent inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of triazole derivatives:

  • Antifungal Study : A study published in Pharmaceutical Biology highlighted the antifungal activity of triazole derivatives against Candida species, reporting an EC50 value significantly lower than traditional antifungals .
  • Antibacterial Assessment : A comparative analysis revealed that certain triazole compounds exhibited antibacterial activity superior to standard antibiotics against resistant strains .
  • Anticancer Evaluation : Research has indicated that triazole derivatives can induce apoptosis in breast cancer cells through the activation of caspases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide?

The compound is synthesized via alkylation of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione derivatives with α-chloroacetamides in the presence of KOH. Subsequent Paal-Knorr condensation introduces modifications at the triazole ring's 4th position, forming pyrolium fragments. Reaction conditions (e.g., solvent selection, temperature, and catalyst use) are critical for optimizing yield and purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural characterization involves 1H NMR , 13C NMR , and IR spectroscopy to verify functional groups (e.g., sulfanyl, acetamide). LC-MS and elemental analysis are used to confirm molecular weight and purity. Crystallographic studies (e.g., X-ray diffraction) may resolve stereochemical ambiguities, though these are not explicitly reported for this compound .

Q. What preliminary biological screening models are used to assess its anti-exudative activity?

Anti-exudative activity is evaluated in rodent models (e.g., formalin-induced edema in rats). Doses are administered intraperitoneally or orally, and exudate volume reduction is quantified relative to control groups. Histopathological analysis may supplement these findings .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this, conduct ADME assays (absorption, distribution, metabolism, excretion) using HPLC or LC-MS to track compound stability in plasma. Parallel in vitro assays (e.g., COX-2 inhibition) can correlate molecular interactions with observed in vivo effects .

Q. What computational tools are suitable for predicting the compound’s biological targets?

PASS (Prediction of Activity Spectra for Substances) software predicts potential biological activities based on structural descriptors. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenases or cytokine receptors. Validate predictions with competitive binding assays or CRISPR-Cas9 knockout models .

Q. How does substituent variation at the triazole and naphthalene moieties influence anti-exudative activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl residue enhance activity by stabilizing ligand-receptor interactions. Conversely, bulky substituents (e.g., ethyl, methoxy) may sterically hinder binding. Systematic modifications should be tested using standardized edema models and multivariate regression analysis .

Q. What strategies optimize reaction yields during scale-up synthesis?

Optimize solvent systems (e.g., dichloromethane or THF for solubility) and catalyst loading (e.g., zeolite Y-H for condensation steps). Use Design of Experiments (DoE) to identify critical parameters (temperature, pH). Purification via recrystallization (ethanol/water mixtures) improves purity without compromising yield .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. For in vivo studies, use surfactants like Tween-80 or cyclodextrin-based carriers. Dynamic light scattering (DLS) monitors aggregation .

Q. What analytical techniques resolve degradation products during stability studies?

HPLC-PDA-MS identifies degradation pathways (hydrolysis, oxidation). Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life. FT-IR tracks functional group integrity under stress conditions .

Q. How to validate the compound’s selectivity for anti-exudative pathways vs. off-target effects?

Use transcriptomic profiling (RNA-seq) or proteomic arrays to map pathway activation. Compare results with known inhibitors (e.g., dexamethasone) in parallel assays. Dose-response curves (IC50/EC50) quantify selectivity .

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